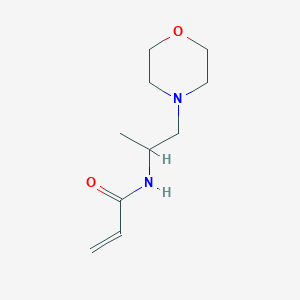![molecular formula C16H17NO2 B7557677 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol, also known as chroman-4-ol, is a synthetic compound that belongs to the class of chromenes. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Chroman-4-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antidiabetic, and antiviral properties. In pharmacology, it has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects. In biochemistry, it has been researched for its ability to inhibit enzymes and modulate protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is not fully understood. However, studies have suggested that it exerts its effects through various pathways, including the inhibition of enzymes such as tyrosinase and alpha-glucosidase, modulation of protein-protein interactions, and scavenging of free radicals.
Biochemical and Physiological Effects
Chroman-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate inflammatory responses. In vivo studies have shown that it can improve glucose tolerance, reduce insulin resistance, and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chroman-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has low toxicity. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous-based assays, and its limited availability, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol. Some of these include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods to increase the yield and reduce the cost of production.
4. Exploring its potential as a food preservative due to its antioxidant properties.
5. Investigating its potential as a cosmetic ingredient due to its ability to inhibit tyrosinase, which is involved in melanin production.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol involves the reaction of 4-hydroxycoumarin with paraformaldehyde and an amine catalyst to form the intermediate 2-(4-formyl-3,4-dihydrocoumarinyl)ethanamine. The intermediate is then reacted with phenol under acidic conditions to produce this compound. The yield of the synthesis method is approximately 50%.
Propiedades
IUPAC Name |
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-3-1-5-12(15)11-17-14-9-10-19-16-8-4-2-6-13(14)16/h1-8,14,17-18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOWBAFTURLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)